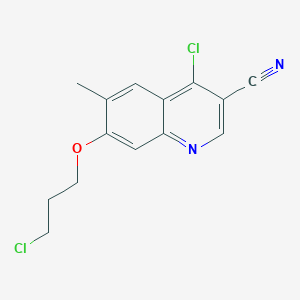
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves several steps. One common method includes the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours. Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and propoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium iodide, and N,N-dimethylformamide. The reaction conditions vary depending on the desired product, with temperatures ranging from 20°C to 85°C and reaction times from 10 to 16 hours.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of other compounds. It has applications in:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Involved in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.
Industrial Applications: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can result in the modulation of specific biochemical pathways, contributing to its observed effects in medicinal and synthetic chemistry applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: A similar compound with a methoxy group instead of a methyl group.
4-Chloro-7-(3-chloropropoxy)-3-cyano-6-methyloxyquinoline: Another derivative with a cyano group.
Uniqueness
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H12Cl2N2O |
|---|---|
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |
Clave InChI |
CPCWOJDSRSYVOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


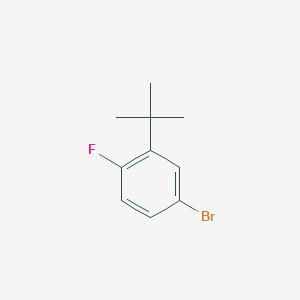
![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
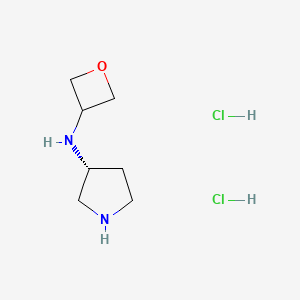
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)

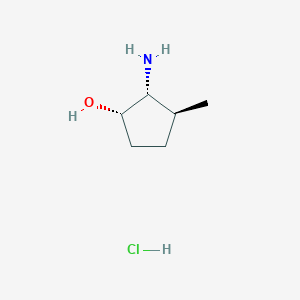
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
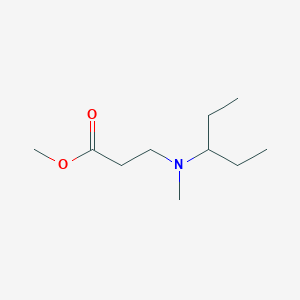
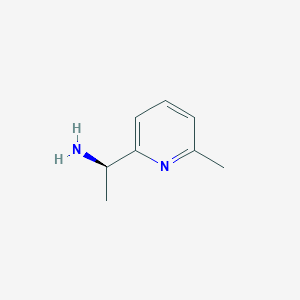
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)

